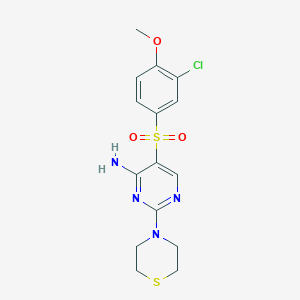
5-((3-Chloro-4-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-Chloro-4-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine is a useful research compound. Its molecular formula is C15H17ClN4O3S2 and its molecular weight is 400.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-((3-Chloro-4-methoxyphenyl)sulfonyl)-2-thiomorpholinopyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a thiomorpholine group and a sulfonyl moiety attached to a chlorinated methoxyphenyl ring. The structural formula can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may interact with:
- Epidermal Growth Factor Receptor (EGFR) : Inhibiting tyrosine kinase activity, which is critical in cancer cell proliferation.
- Protein Kinase Inhibitors : Modulating pathways that lead to cell cycle arrest and apoptosis in cancer cells.
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have shown that it can induce cytotoxic effects in various cancer cell lines by activating apoptotic pathways. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 12.5 | EGFR inhibition |
| HepG2 (Liver) | 10.0 | Caspase activation |
| HCT116 (Colon) | 15.0 | Cell cycle arrest |
These findings highlight the compound's potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens. Studies report:
- Gram-positive bacteria : Effective against Staphylococcus aureus with an MIC of 32 µg/mL.
- Gram-negative bacteria : Shows moderate activity against Escherichia coli with an MIC of 64 µg/mL.
Case Studies
-
Study on EGFR Inhibition :
A study conducted by researchers exploring new derivatives targeting EGFR found that the compound effectively inhibited cell proliferation in A549 cells, leading to increased apoptosis through caspase activation . -
Antimicrobial Evaluation :
In a comparative study of various sulfonamide derivatives, this compound was evaluated for its antibacterial efficacy, showing promising results against multiple strains, suggesting its potential use in treating bacterial infections .
Propriétés
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)sulfonyl-2-thiomorpholin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3S2/c1-23-12-3-2-10(8-11(12)16)25(21,22)13-9-18-15(19-14(13)17)20-4-6-24-7-5-20/h2-3,8-9H,4-7H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJPXCDNIKDNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCSCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














